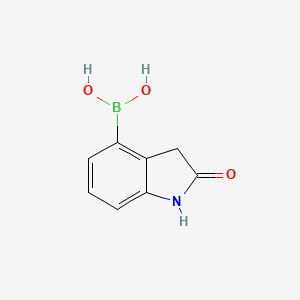

Oxindole-4-boronic acid

CAS No.:

Cat. No.: VC13760302

Molecular Formula: C8H8BNO3

Molecular Weight: 176.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BNO3 |

|---|---|

| Molecular Weight | 176.97 g/mol |

| IUPAC Name | (2-oxo-1,3-dihydroindol-4-yl)boronic acid |

| Standard InChI | InChI=1S/C8H8BNO3/c11-8-4-5-6(9(12)13)2-1-3-7(5)10-8/h1-3,12-13H,4H2,(H,10,11) |

| Standard InChI Key | IYARKFLIWOLYPJ-UHFFFAOYSA-N |

| SMILES | B(C1=C2CC(=O)NC2=CC=C1)(O)O |

| Canonical SMILES | B(C1=C2CC(=O)NC2=CC=C1)(O)O |

Introduction

Structural and Functional Overview of Oxindole-4-Boronic Acid

Oxindole-4-boronic acid belongs to the class of boronic acid derivatives, where a boron atom is bonded to an oxygen-rich oxindole framework. The oxindole core consists of a bicyclic structure featuring a benzene ring fused to a pyrrolidin-2-one moiety, with the boronic acid (-B(OH)₂) group positioned at the fourth carbon (Figure 1). This configuration imparts dual functionality: the oxindole scaffold provides a rigid, planar structure ideal for molecular recognition, while the boronic acid group facilitates covalent interactions with diols and participation in metal-catalyzed cross-coupling reactions .

Table 1: Key Physicochemical Properties of Oxindole-4-Boronic Acid

The compound’s boronic acid group undergoes rapid equilibrium between trigonal planar (sp²) and tetrahedral (sp³) geometries in aqueous solutions, a property critical for its role in Suzuki-Miyaura couplings.

Synthesis Methodologies

Traditional Routes via Boronation of Oxindole Derivatives

Early syntheses of oxindole-4-boronic acid involved direct boronation of halogenated oxindoles using palladium-catalyzed Miyaura borylation. For example, 4-bromooxindole reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80°C, yielding the boronic ester intermediate, which is subsequently hydrolyzed to the boronic acid. While effective, this method faces challenges such as competing protodeboronation and sensitivity to moisture, necessitating stringent anhydrous conditions .

Advanced Strategies Involving BMIDA Intermediates

Recent advances have employed 2-BMIDA (N-methyliminodiacetic acid boronate) indoles as precursors. Seath et al. demonstrated that BMIDA groups at the indole’s second position could be oxidized to oxindoles after interconversion to potassium trifluoroborate (BF₃K) species (Scheme 1) . This approach circumvents stability issues associated with boronic acids by leveraging the robustness of BMIDA groups during initial synthetic steps.

Scheme 1: BMIDA-to-Oxindole Conversion

-

BMIDA Hydrolysis: Treatment of 2-BMIDA indole with aqueous KHF₂ in MeOH at 70°C quantitatively generates BF₃K intermediate.

-

Oxidation: BF₃K is oxidized using Oxone® in acetone/water, yielding oxindole-4-boronic acid with >90% efficiency .

This two-step protocol enables the synthesis of oxindole-4-boronic acid on gram scales, facilitating its use in drug discovery programs.

Reactivity and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling

Oxindole-4-boronic acid participates in palladium-catalyzed Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. The mechanism involves three stages:

-

Oxidative Addition: Pd⁰ inserts into the C-X bond of the aryl halide, forming a Pd²⁺ complex.

-

Transmetallation: The boronic acid transfers its aryl group to Pd²⁺, displacing the halide.

-

Reductive Elimination: Pd²⁺ releases the biaryl product, regenerating Pd⁰.

This reaction is pivotal for constructing polycyclic architectures found in pharmaceuticals like semaxanib, a kinase inhibitor derived from oxindole-4-boronic acid .

Applications in Pharmaceutical and Materials Science

Drug Discovery and Development

Oxindole-4-boronic acid is a key intermediate in synthesizing bioactive molecules:

Table 2: Pharmaceuticals Derived from Oxindole-4-Boronic Acid

For instance, tenidap’s synthesis involves chloroformate-mediated coupling of oxindole-4-boronic acid with thiophene derivatives, showcasing its versatility in medicinal chemistry .

Materials Science Applications

The compound’s ability to form self-assembled monolayers (SAMs) on metal surfaces has been exploited in sensor development. Its boronic acid group binds diol-containing analytes (e.g., glucose), enabling electrochemical detection.

Challenges and Future Directions

Stability Optimization

Current research focuses on enhancing boronic acid stability through:

-

Protecting Group Strategies: Using pinacol or BMIDA esters during synthesis.

-

Crystallization Techniques: Isolating stable hydrated forms for long-term storage .

Expanding Synthetic Utility

Emerging methodologies aim to integrate oxindole-4-boronic acid into:

-

Multicomponent Reactions: Facilitating one-pot syntheses of heterocycles.

-

Photoredox Catalysis: Enabling C-H borylation under mild conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume